2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
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Overview
Description
2,4-Dimethyl-2,3-dihydrofuro[3,2-c]quinoline is a heterocyclic compound that belongs to the class of furoquinolines. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline moiety. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline typically involves the thermal cyclization of ethyl α-(2-chloro-2-propenyl)-β-arylaminocrotonates in mineral oil. This reaction is carried out at elevated temperatures, around 250°C, to facilitate the cyclization process . The starting materials for this synthesis are ethyl 2-acetyl-4-chloro-4-pentenoate and substituted anilines, which undergo a series of reactions to form the desired furoquinoline product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydrofuro[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline moiety, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the furoquinoline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and furoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
2,4-Dimethyl-2,3-dihydrofuro[3,2-c]quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the furoquinoline ring.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylfuro[3,2-c]quinoline: A closely related compound with similar structural features and chemical properties.
2-Dichloromethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline: Another furoquinoline derivative with different substituents, leading to distinct chemical and biological activities.
Uniqueness
2,4-Dimethyl-2,3-dihydrofuro[3,2-c]quinoline is unique due to its specific substitution pattern and the presence of both furan and quinoline rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-7-11-9(2)14-12-6-4-3-5-10(12)13(11)15-8/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASRIDAWFHRICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C3=CC=CC=C3N=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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